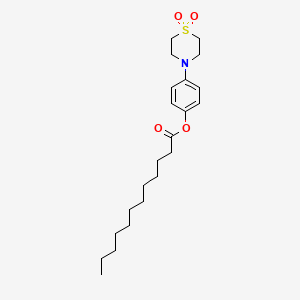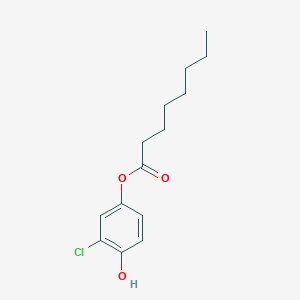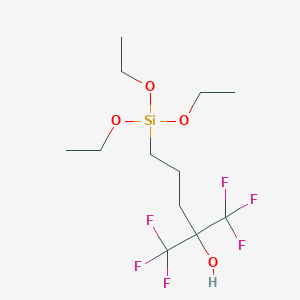
4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl dodecanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiazinan ring with a dioxo functional group and a phenyl dodecanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl dodecanoate typically involves the reaction of 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenol with dodecanoic acid under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are essential to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo group to a thiol or thioether.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl dodecanoate involves its interaction with specific molecular targets. The dioxo group can form hydrogen bonds with biological molecules, while the phenyl dodecanoate moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid
- Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-benzenecarboxylate
- 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-methylbutanoic acid
Uniqueness
4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenyl dodecanoate is unique due to its long aliphatic chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the design of new materials or drug delivery systems.
Propriétés
Numéro CAS |
820260-17-1 |
|---|---|
Formule moléculaire |
C22H35NO4S |
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl] dodecanoate |
InChI |
InChI=1S/C22H35NO4S/c1-2-3-4-5-6-7-8-9-10-11-22(24)27-21-14-12-20(13-15-21)23-16-18-28(25,26)19-17-23/h12-15H,2-11,16-19H2,1H3 |
Clé InChI |
HBMDCRSNAKGXKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N2CCS(=O)(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane](/img/structure/B12527679.png)
![4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol](/img/structure/B12527687.png)
![1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]-](/img/structure/B12527690.png)

![Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]-](/img/structure/B12527700.png)
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)-](/img/structure/B12527714.png)

![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12527731.png)
![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)

![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)
![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)

